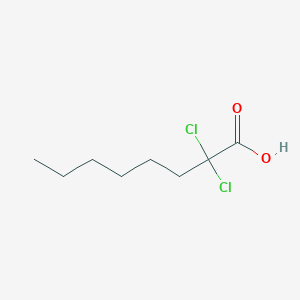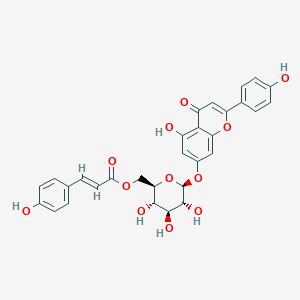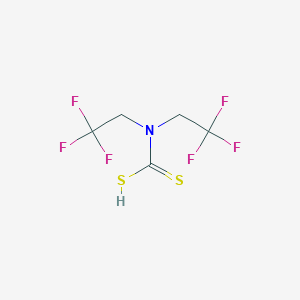
Bis(trifluoroethyl)carbamodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trifluoroethyl)carbamodithioic acid, also known as BTCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BTCA is a sulfur-containing compound that is widely used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of Bis(trifluoroethyl)carbamodithioic acid is not fully understood. However, it is believed that this compound acts as a chelating agent, forming complexes with metal ions. This may explain its potential applications in the field of anti-tumor agents, as it may interfere with the activity of metalloproteins that are involved in tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This may have potential applications in the treatment of Alzheimer's disease. This compound has also been shown to have antioxidant activity, which may have potential applications in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Bis(trifluoroethyl)carbamodithioic acid in lab experiments is its ease of synthesis. This compound can be synthesized using simple and inexpensive reagents, making it a cost-effective reagent for organic synthesis. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have toxic effects on various cell types, and caution should be taken when handling this compound.
Orientations Futures
There are several future directions for the research of Bis(trifluoroethyl)carbamodithioic acid. One potential direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another potential direction is the investigation of the potential applications of this compound in the field of drug discovery, particularly in the development of new anti-tumor and anti-inflammatory agents. Additionally, the mechanism of action of this compound should be further investigated to better understand its potential applications in various fields.
Méthodes De Synthèse
The synthesis of Bis(trifluoroethyl)carbamodithioic acid involves the reaction of trifluoroacetic anhydride with thiourea. The reaction takes place in the presence of a catalyst, such as triethylamine or pyridine. The product is then purified by recrystallization from a suitable solvent, such as ethanol or acetone.
Applications De Recherche Scientifique
Bis(trifluoroethyl)carbamodithioic acid has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of thiazolidinones, which have potential applications as anti-inflammatory and anti-cancer agents. This compound has also been used in the synthesis of dithiocarbamates, which have potential applications as anti-tumor agents.
Propriétés
Numéro CAS |
105864-79-7 |
|---|---|
Formule moléculaire |
C5H5F6NS2 |
Poids moléculaire |
257.2 g/mol |
Nom IUPAC |
bis(2,2,2-trifluoroethyl)carbamodithioic acid |
InChI |
InChI=1S/C5H5F6NS2/c6-4(7,8)1-12(3(13)14)2-5(9,10)11/h1-2H2,(H,13,14) |
Clé InChI |
WPMVTNXZTFLSJU-UHFFFAOYSA-N |
SMILES |
C(C(F)(F)F)N(CC(F)(F)F)C(=S)S |
SMILES canonique |
C(C(F)(F)F)N(CC(F)(F)F)C(=S)S |
Autres numéros CAS |
105864-79-7 |
Synonymes |
is(trifluoroethyl) dithiocarbamate bis(trifluoroethyl)carbamodithioic acid BTCA lithium bis(trifluoroethyl)dithiocarbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



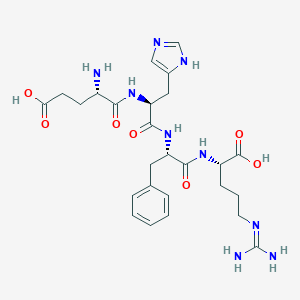
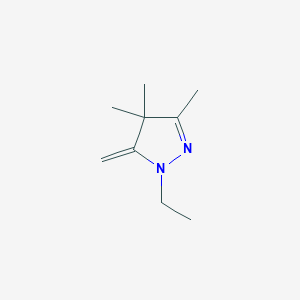
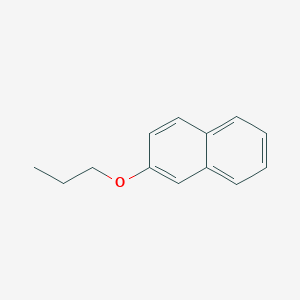
![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
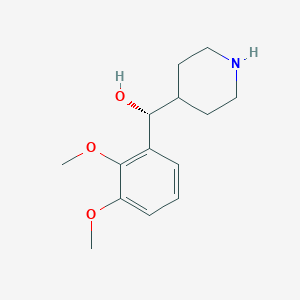
![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
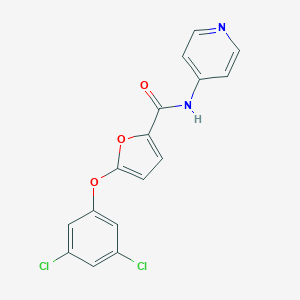
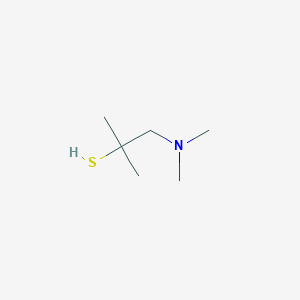
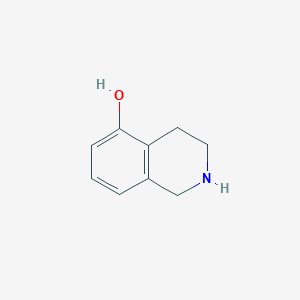
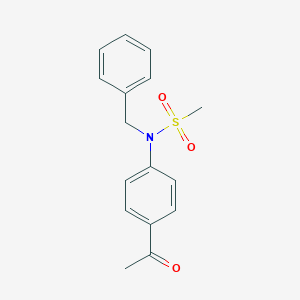
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI)](/img/structure/B28622.png)
